molecular formula C11H8ClN5O B2849057 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea CAS No. 865658-74-8

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea

Cat. No.: B2849057
CAS No.: 865658-74-8
M. Wt: 261.67
InChI Key: JFUPPGJOKIIZBR-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea is a synthetic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea typically involves the reaction of (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine. This reaction is carried out under specific conditions, often involving the use of ethanolic sodium hydroxide solution to facilitate cyclization to the corresponding 5-amino-4-cyanoimidazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea can be compared with similar compounds such as:

The uniqueness of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)16-11(18)17-10(6-14)9(15)5-13/h1-4H,15H2,(H2,16,17,18)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUPPGJOKIIZBR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=C(C#N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)N/C(=C(/C#N)\N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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